Cas no 85450-51-7 (3-Benzylcyclohexanone)

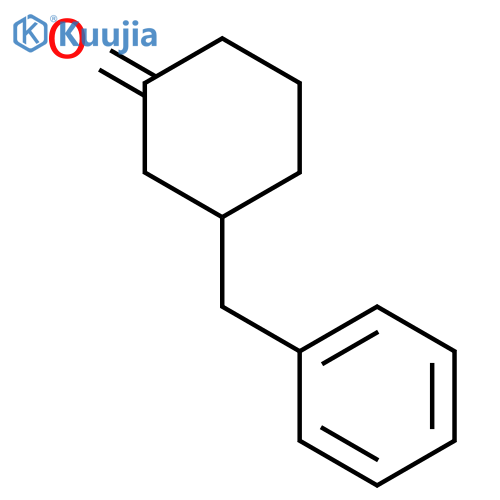

3-Benzylcyclohexanone structure

商品名:3-Benzylcyclohexanone

3-Benzylcyclohexanone 化学的及び物理的性質

名前と識別子

-

- Cyclohexanone, 3-(phenylmethyl)-

- 3-benzylcyclohexan-1-one

- 3-Benzyl-cyclohexanone

- AT29535

- 3-Benzylcyclohexanone

- DTXSID10342509

- 3-Benzylcyclohexanone #

- MFCD13562925

- AKOS005264692

- 85450-51-7

- SCHEMBL3982415

- Cyclohexanone, 3-benzyl-

-

- インチ: InChI=1S/C13H16O/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2

- InChIKey: HAGFSCDMVBLDET-UHFFFAOYSA-N

- ほほえんだ: C1CC(CC(=O)C1)CC2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 188.120115130g/mol

- どういたいしつりょう: 188.120115130g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 17.1Ų

3-Benzylcyclohexanone セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Benzylcyclohexanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 053815-2.500g |

3-Benzylcyclohexanone |

85450-51-7 | 2.500g |

11704.0CNY | 2021-07-10 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 053815-2.500g |

3-Benzylcyclohexanone |

85450-51-7 | 2.500g |

11704CNY | 2021-05-07 | ||

| 1PlusChem | 1P004O40-250mg |

Cyclohexanone, 3-(phenylmethyl)- |

85450-51-7 | 95% | 250mg |

$453.00 | 2025-02-21 | |

| abcr | AB576899-100mg |

3-Benzylcyclohexan-1-one; . |

85450-51-7 | 100mg |

€370.50 | 2024-08-02 | ||

| 1PlusChem | 1P004O40-1g |

Cyclohexanone, 3-(phenylmethyl)- |

85450-51-7 | 95% | 1g |

$1143.00 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 053815-500mg |

3-Benzylcyclohexanone |

85450-51-7 | 500mg |

3851.0CNY | 2021-07-10 | ||

| TRC | B536913-5mg |

3-Benzylcyclohexanone |

85450-51-7 | 5mg |

$ 50.00 | 2022-06-07 | ||

| A2B Chem LLC | AC17072-1g |

Cyclohexanone, 3-(phenylmethyl)- |

85450-51-7 | 95% | 1g |

$877.00 | 2024-04-19 | |

| 1PlusChem | 1P004O40-100mg |

Cyclohexanone, 3-(phenylmethyl)- |

85450-51-7 | 95% | 100mg |

$258.00 | 2025-02-21 | |

| A2B Chem LLC | AC17072-100mg |

Cyclohexanone, 3-(phenylmethyl)- |

85450-51-7 | 95% | 100mg |

$224.00 | 2024-04-19 |

3-Benzylcyclohexanone 関連文献

-

1. Thermal and induced decompositions of N-alkoxycarbonyldihydropyridines: end product analysis and EPR spectra of azacyclohexadienyl radicalsPaul A. Baguley,John C. Walton J. Chem. Soc. Perkin Trans. 2 1998 1423

-

2. Reductive free-radical alkylations and cyclisations mediated by 1-alkylcyclohexa-2,5-diene-1-carboxylic acidsPaul A. Baguley,John C. Walton J. Chem. Soc. Perkin Trans. 1 1998 2073

85450-51-7 (3-Benzylcyclohexanone) 関連製品

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:85450-51-7)3-Benzylcyclohexanone

清らかである:99%

はかる:250mg

価格 ($):477